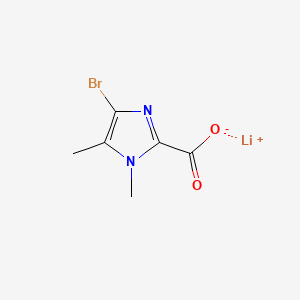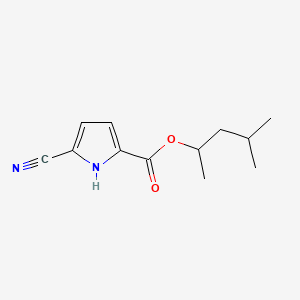
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylpentan-2-ol with 5-cyano-1H-pyrrole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has similar structural features but includes bromine atoms, which can influence its reactivity and applications.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound includes formyl and dimethyl groups, which can alter its reactivity and applications compared to this compound.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)6-9(3)16-12(15)11-5-4-10(7-13)14-11/h4-5,8-9,14H,6H2,1-3H3 |
InChI-Schlüssel |
BSROFZSKHPNYRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OC(=O)C1=CC=C(N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
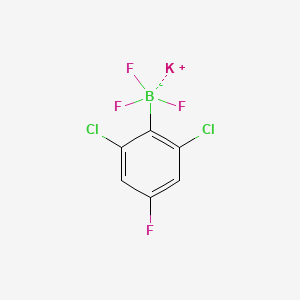
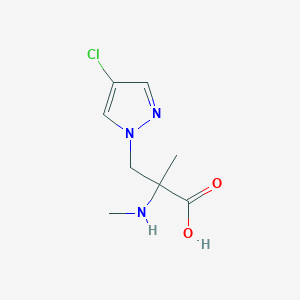
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
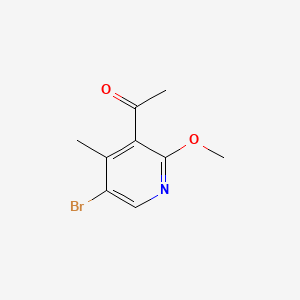
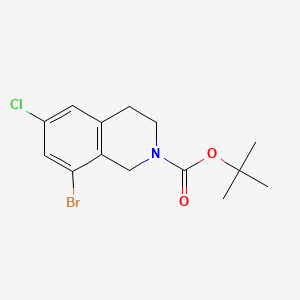
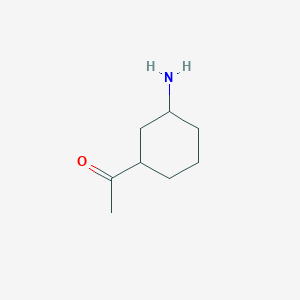
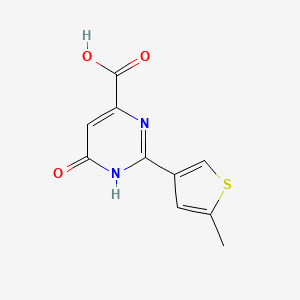
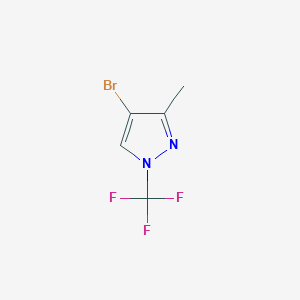
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


